molecular formula C19H21N5O3S B2362350 2-((3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N,N-二甲基-3-氧代丁酰胺 CAS No. 852437-16-2

2-((3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N,N-二甲基-3-氧代丁酰胺

货号 B2362350
CAS 编号: 852437-16-2
分子量: 399.47
InChI 键: ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of novel fused pyridazines, which are similar to the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .


Chemical Reactions Analysis

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine and is proposed as a bromodomain inhibitor . Bromodomains recognize acetylated lysine for epigenetic reading . The compound’s binding modes were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .

科学研究应用

生物和医学应用

该化合物 2-((3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N,N-二甲基-3-氧代丁酰胺及其结构类似物由于其潜在应用而一直是生物和医学研究的兴趣所在。[1,2,4]三唑并[4,3-b]哒嗪-6-基部分是这些化合物中常见的结构特征,与各种生物活性有关。

  1. 抗增殖活性:一些衍生物,特别是与 [1,2,4]三唑并[4,3-b]哒嗪-6-基结构相关的衍生物,已被研究其对内皮细胞和肿瘤细胞的抗增殖特性。这些化合物已显示出抑制细胞增殖的能力,这是癌症研究和治疗中的一个关键方面 (Ilić 等人,2011)

  2. 抗菌和抗氧化特性:某些三唑并哒嗪衍生物已被合成并评估其抗菌和抗氧化活性。这些化合物在抑制微生物生长和清除自由基方面显示出有希望的结果,表明它们在开发新的抗菌和抗氧化剂方面的潜力 (Gilava 等人,2020)

  3. 抗病毒活性:具体来说,一些三唑并哒嗪衍生物对甲型肝炎病毒表现出有希望的抗病毒活性。这表明这些化合物在开发新的抗病毒药物中的潜力 (Shamroukh & Ali, 2008)

  4. 分子结构和药学重要性:哒嗪类似物的杂环结构,如三唑并哒嗪,因其在药物化学中的重要性而受到认可。这些化合物已被研究其药学特性,包括详细的结构分析、密度泛函理论计算和分子间相互作用的检查,强调了它们在药物设计和开发中的重要性 (Sallam 等人,2021)

  5. 抗菌活性:一些新型吡唑并[3,4]嘧啶衍生物,在结构上类似于三唑并哒嗪,已被合成并评估其有效的抗菌活性,表明这些化合物可以表现出广泛的生物活性 (Shamroukh, Rashad & Sayed, 2005)

  6. 相关化合物的合成和表征:其他相关杂环化合物的合成和抗菌评价,如吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶,证明了这一类化合物在促进药物化学领域方面的多功能性和潜力 (El‐Kazak & Ibrahim, 2013)

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be influenced.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the pharmacological activities of similar compounds , it can be inferred that the compound might exhibit a range of effects at the molecular and cellular levels.

未来方向

The compound is a promising starting molecule for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Future work could focus on optimizing the compound’s potency and reducing potential side effects.

属性

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-5-27-14-8-6-13(7-9-14)18-21-20-15-10-11-16(22-24(15)18)28-17(12(2)25)19(26)23(3)4/h6-11,17H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKCAEOIBHQZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。